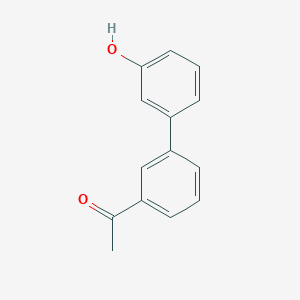

3-(3-Acetylphenyl)phenol

Vue d'ensemble

Description

3-(3-Acetylphenyl)phenol is an organic compound with the molecular formula C14H12O2 It is a derivative of phenol, where the phenyl group is substituted with an acetyl group at the meta position

Mécanisme D'action

Target of Action

Phenolic compounds are known to interact with a variety of biological targets. They can bind to proteins, interfere with enzymes, and interact with cell membranes . The specific targets of “3-(3-Acetylphenyl)phenol” would depend on its specific structure and properties.

Mode of Action

Phenolic compounds often exert their effects through antioxidant activity, where they neutralize harmful free radicals in the body . They can also interact with cellular signaling pathways to influence gene expression and protein synthesis .

Biochemical Pathways

Phenolic compounds can affect a variety of biochemical pathways. For example, they can inhibit enzymes involved in the production of certain inflammatory molecules, thereby reducing inflammation . They can also influence pathways involved in cell growth and apoptosis, which can have implications for cancer prevention .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of phenolic compounds can vary widely depending on their specific structures. Some phenolic compounds are well absorbed in the gut, while others are not . Once absorbed, they can be distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

The effects of phenolic compounds at the molecular and cellular level can translate into a variety of health benefits. These can include reduced inflammation, protection against oxidative stress, and potential anti-cancer effects .

Action Environment

The action of phenolic compounds can be influenced by a variety of environmental factors. For example, the presence of other compounds can affect their absorption and metabolism . The pH of the environment can also influence their stability and activity .

Analyse Biochimique

Biochemical Properties

They can interact with various enzymes, proteins, and other biomolecules, often through hydrogen bonding or hydrophobic interactions .

Cellular Effects

The specific cellular effects of 3-(3-Acetylphenyl)phenol are not well-studied. Phenolic compounds are known to influence cell function in various ways. They can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Phenolic compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Phenolic compounds are generally metabolized through the pentose phosphate, shikimate, and phenylpropanoid pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-(3-Acetylphenyl)phenol can be synthesized through several methods:

Friedel-Crafts Acylation: This method involves the acylation of phenol with an acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with an acetophenone derivative.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: 3-(3-Acetylphenyl)phenol can undergo oxidation reactions to form quinones.

Electrophilic Aromatic Substitution: The hydroxyl group in this compound activates the aromatic ring towards electrophilic substitution reactions such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Sodium dichromate (Na2Cr2O7) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol.

Electrophilic Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).

Major Products

Oxidation: Quinones.

Reduction: Hydroquinones.

Electrophilic Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Applications De Recherche Scientifique

3-(3-Acetylphenyl)phenol has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

Industry: It is used in the production of resins, adhesives, and other industrial chemicals.

Comparaison Avec Des Composés Similaires

3-(3-Acetylphenyl)phenol can be compared with other phenolic compounds such as:

Phenol: The parent compound, which lacks the acetyl group.

4-Acetylphenol: A positional isomer with the acetyl group at the para position.

2-Acetylphenol: Another positional isomer with the acetyl group at the ortho position.

Uniqueness

The meta-substitution of the acetyl group in this compound imparts unique chemical properties, such as different reactivity patterns and biological activities compared to its isomers .

Activité Biologique

3-(3-Acetylphenyl)phenol, also known as 3-acetyl-3'-hydroxybiphenyl, is a phenolic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a hydroxyl group and an acetyl group on a biphenyl framework. Its molecular formula is C15H14O2, and it has a molecular weight of 230.27 g/mol. The presence of the hydroxyl group contributes to its reactivity and biological activity.

Target Interactions : Phenolic compounds like this compound interact with various biological targets, including proteins and enzymes. They can modulate enzyme activity and influence cell membrane integrity.

Antioxidant Activity : The compound exhibits antioxidant properties, neutralizing free radicals and reducing oxidative stress in cells. This mechanism is crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects : Research indicates that phenolic compounds can inhibit enzymes involved in inflammatory pathways, potentially leading to reduced inflammation.

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens. It has been tested against bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating significant inhibitory effects .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Anticancer Potential

The compound's anticancer properties have been explored in vitro. It has shown effectiveness against several cancer cell lines, including cervical (HeLa) and colon (SW48) cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| SW48 | 30 |

Case Studies

- Neuroprotective Effects : A study highlighted the neuroprotective effects of phenolic compounds similar to this compound in models of ischemia/reperfusion injury. These compounds were shown to ameliorate oxidative stress and inflammation in neuronal cells .

- Combination Therapy : Another research explored the use of phenolic extracts from olive oil in combination with anticancer drugs. The study found that when combined with cisplatin, these extracts enhanced the metabolic activity of cancer cells, suggesting a potential synergistic effect .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profiles of phenolic compounds vary significantly based on their structure. For this compound, studies suggest moderate absorption in the gastrointestinal tract, with metabolism primarily occurring via conjugation pathways.

Propriétés

IUPAC Name |

1-[3-(3-hydroxyphenyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10(15)11-4-2-5-12(8-11)13-6-3-7-14(16)9-13/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTYPSRVOKBQPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609915 | |

| Record name | 1-(3'-Hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365427-02-7 | |

| Record name | 1-(3'-Hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.